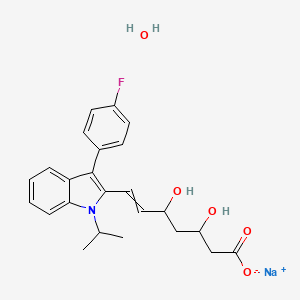
Fluvastatin sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin sodium salt hydrate is a pharmaceutical compound primarily used as an antilipemic agent. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis. This compound is used to reduce plasma cholesterol levels and prevent cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluvastatin sodium salt hydrate can be synthesized through various routes. One common method involves the enzymatic acylation of indole derivatives . The process typically includes the following steps:
Starting Materials: Aniline and 2-bromopropane.
Reaction Conditions: The synthesis involves a seven-step procedure, including the use of solvents like methanol and acetonitrile, and reagents such as phosphate buffer and phosphoric acid.
Industrial Production Methods: Industrial production of this compound often involves the crystallization of the compound in its polymorphic forms. One such form, referred to as polymorphic Form G, is produced through specific crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Fluvastatin sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of fluvastatin .
Scientific Research Applications
Mechanism of Action
Fluvastatin sodium salt hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. By reducing the production of mevalonic acid, fluvastatin effectively lowers cholesterol levels in the blood .
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Lovastatin
- Pravastatin
Comparison: Fluvastatin is unique among statins as it is the first entirely synthetic HMG-CoA reductase inhibitor. Unlike other statins derived from fungal metabolites, fluvastatin’s synthetic origin allows for greater structural modifications, potentially leading to improved pharmacokinetic properties and reduced drug interactions .
Fluvastatin also has a lower potential for interactions with drugs that inhibit the liver enzyme CYP3A4, making it a safer option for patients on multiple medications .
Properties
Molecular Formula |
C24H27FNNaO5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1 |
InChI Key |
KKEMYLLTGGQWCE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


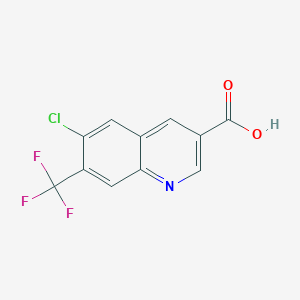
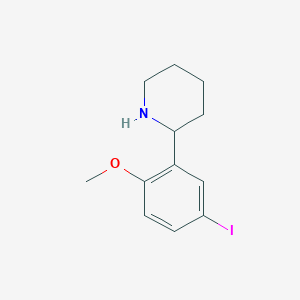

![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)
![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
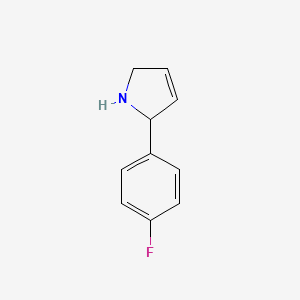

![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)

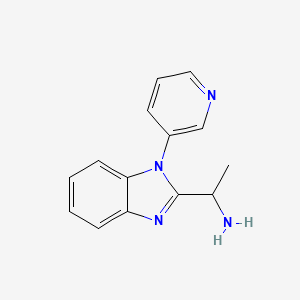
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)

![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
